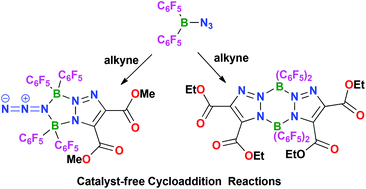Cycloaddition reactions of (C6F5)2BN3 with dialkyl acetylenedicarboxylates†
Dalton Transactions Pub Date: 2015-02-11 DOI: 10.1039/C5DT00316D
Abstract
The 1,3-dipolar cycloaddition reactions of the electron deficient boron azide, (C6F5)2BN3 (1) with the electron-poor acetylenes RO2CC![[triple bond, length as m-dash]](https://www.rsc.org/images/entities/char_e002.gif) CCO2R (R = Me, Et) afforded the new mono- and bis-1,2,3-triazole derivatives 5 and 6.
CCO2R (R = Me, Et) afforded the new mono- and bis-1,2,3-triazole derivatives 5 and 6.

Recommended Literature
- [1] Reduced graphene oxide nanosheet modified NiMn-LDH nanoflake arrays for high-performance supercapacitors†
- [2] Metal-to-metal electron transfer in a cyanido-bridged {Fe2Co2} square complex followed by X-ray diffraction and absorption techniques†
- [3] Synthesis of multi-hollow clay-armored latexes by surfactant-free emulsion polymerization of styrene mediated by poly(ethylene oxide)-based macroRAFT/Laponite complexes†
- [4] Adducts formed by tetrahedral anions and protonated forms of 1,4,7-triazacyclononane: competition with chloride anions
- [5] Theoretical investigation of thermodynamic stability and mobility of the intrinsic point defects in Ti3AC2 (A = Si, Al)
- [6] Visible light driven hydrogen production from a photo-active cathode based on a molecular catalyst and organic dye-sensitized p-type nanostructured NiO†‡
- [7] Multifunctional poly(amine-ester)-type hyperbranched polymers: lipase-catalyzed green synthesis, characterization, biocompatibility, drug loading and anticancer activity†
- [8] Back cover
- [9] Using host–guest interactions at the interface of quantum dots to load drug molecules for biocompatible, safe, and effective chemo-photodynamic therapy against cancer†
- [10] Molecular set transformer: attending to the co-crystals in the Cambridge structural database†

Journal Name:Dalton Transactions
Research Products
-
CAS no.: 98020-60-1









